1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-

説明

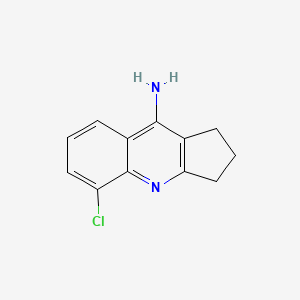

The compound 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- features a bicyclic scaffold comprising a cyclopentane ring fused to a quinoline moiety. Key structural attributes include:

- Partial saturation: The 2,3-dihydro configuration reduces aromaticity in the cyclopentane ring, enhancing conformational flexibility.

- Substituents: A 9-amino group (NH₂) and a 5-chloro (Cl) group, which influence electronic properties and intermolecular interactions.

This structure is optimized for multifunctional activity, including neuroprotection and acetylcholinesterase (AChE) inhibition, as evidenced by its analogs .

特性

CAS番号 |

53970-63-1 |

|---|---|

分子式 |

C12H11ClN2 |

分子量 |

218.68 g/mol |

IUPAC名 |

5-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |

InChI |

InChI=1S/C12H11ClN2/c13-9-5-1-4-8-11(14)7-3-2-6-10(7)15-12(8)9/h1,4-5H,2-3,6H2,(H2,14,15) |

InChIキー |

LCECMIAATYVQDB-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C1)N=C3C(=C2N)C=CC=C3Cl |

製品の起源 |

United States |

準備方法

Preparation Methods of 1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-amino-5-chloro-

Detailed Synthetic Routes

Synthesis Starting from 6-Chloronicotinic Acid

- Step 1: Hydrazine Substitution

6-Chloronicotinic acid reacts with hydrazine hydrate to produce 6-hydrazinenicotinic acid. This intermediate is crucial for subsequent cyclization steps.

- Step 2: Protection and Activation

The hydrazine derivative is treated with di-tert-butyl dicarbonate and triethylamine in the presence of dimethylformamide to protect the hydrazine group, facilitating controlled reactions downstream.

- Step 3: Cyclization

Cyclization is achieved by reacting anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3), forming the 2,3-dihydro-1H-cyclopenta[b]quinoline core with a chlorine substituent at the 5-position.

- Step 4: Amination

The 9-position amino group is introduced by coupling the chlorinated cyclopentaquinoline intermediate with alkyldiamines (e.g., ethane-1,2-diamine), often under reflux conditions with phenol and sodium iodide as catalysts.

- Step 5: Purification

The crude product is purified by recrystallization from solvents such as acetone or by silica gel chromatography using solvent mixtures like dichloromethane, methanol, and ammonia.

Reaction Scheme Summary:

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Chloronicotinic acid + Hydrazine hydrate | 6-Hydrazinenicotinic acid | Not specified | Key intermediate for cyclization |

| 2 | Di-tert-butyl dicarbonate, triethylamine, DMF | Protected hydrazine derivative | Not specified | Protection step |

| 3 | Anthranilic acid + Cyclopentanone + POCl3 | 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline | 54% | Reflux 2 h, followed by workup |

| 4 | Intermediate + 1,2-diaminoethane + phenol + NaI, 180 °C, 2 h | 9-Amino-2,3-dihydro-1H-cyclopenta[b]quinoline | 64% | Purified by chromatography |

Data derived from MDPI and PMC sources

Alternative Method via Spirocyclic Intermediate (Patent RU2659389C1)

A patented method describes the synthesis of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline (structurally related) by reacting a tetrahydrospiro cyclohexane-pyrimidine derivative with phosphorus oxychloride in chlorinated hydrocarbons (chloroform, carbon tetrachloride, etc.) at 105–115 °C.

The reaction mixture is then treated with chloroform and water, followed by extraction of the aqueous layer with chloroform to isolate the ipidacrine base (a related cyclopentaquinoline derivative).

This method highlights the use of chlorinated solvents and POCl3 for cyclization and chlorination steps, offering an alternative synthetic route.

Patent details indicate the use of molar ratio 1:1.5 (substrate:POCl3) and specific temperature control for optimal yield

Analytical and Purification Techniques

Thin-Layer Chromatography (TLC) is used to monitor reaction progress.

Recrystallization from acetone or ether-HCl mixtures is standard for final purification.

Silica Gel Chromatography with solvent systems such as dichloromethane/methanol/ammonia is employed for intermediate and final product purification.

Spectroscopic Characterization includes:

- ^1H Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation,

- Fourier Transform Infrared (FT-IR) spectroscopy,

- Mass Spectrometry (MS), including high-resolution electrospray ionization (ESI-MS),

- Melting point determination for purity assessment.

These methods ensure the identity and purity of the compound at each stage.

Comparative Table of Preparation Methods

| Method Source | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| MDPI/PMC Literature | 6-Chloronicotinic acid, anthranilic acid, cyclopentanone | Hydrazine, di-tert-butyl dicarbonate, POCl3, alkyldiamines, reflux | 54–64 | Recrystallization, chromatography | Well-studied, reproducible, moderate yield |

| Patent RU2659389C1 | Tetrahydrospiro cyclohexane-pyrimidine derivative | POCl3, chlorinated hydrocarbons, 105–115 °C | Not specified | Extraction, standard isolation | Alternative cyclization route, uses chlorinated solvents |

Research Findings and Observations

The described synthetic routes provide moderate to good yields (54–64%) for the target compound and its derivatives.

The use of phosphorus oxychloride (POCl3) is critical for cyclization and chlorination steps, facilitating the formation of the quinoline ring system.

Amination at the 9-position is efficiently achieved via nucleophilic substitution with diamines under elevated temperatures.

Purification by recrystallization and chromatography ensures high purity suitable for biological testing.

Structural confirmation through NMR, MS, and IR is standard practice, confirming the successful synthesis of the target compound.

The synthetic methods have been validated in multiple studies focusing on acetylcholinesterase inhibitory activity, confirming the biological relevance of the compounds produced.

化学反応の分析

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions, using various reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

科学的研究の応用

Scientific Research Applications of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- is a heterocyclic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable building block for synthesizing complex molecules and developing new therapeutic agents.

Chemistry

- Building Block for Synthesis : 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- serves as a crucial building block in synthesizing more complex molecules. Its structure allows for various chemical modifications and functionalizations, making it a versatile intermediate in organic synthesis.

- Ligand in Coordination Chemistry : The compound acts as a ligand in coordination chemistry, enabling the formation of metal complexes with potential catalytic or material science applications.

Biology

- Acetylcholinesterase Inhibitor : This compound has been researched for its potential as an acetylcholinesterase inhibitor, relevant for treating neurodegenerative diseases such as Alzheimer’s. By binding to the enzyme's active site, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

Medicine

- Therapeutic Agent Development : Derivatives of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- have demonstrated promise in medicinal chemistry for developing new therapeutic agents.

- Anticancer Activity : Quinoline derivatives, including cyclopentaquinolines, possess anticancer properties and can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). They can cause cell cycle arrest and induce oxidative stress. A study showed that 1H-Cyclopenta(b)quinoline has an IC50 value of 3.02 µM, which is comparable to Doxorubicin (2.29 µM), a standard chemotherapeutic. The mechanism involves cell cycle arrest at the G2/M phase and increased apoptosis rates.

- Antimicrobial Effects : Quinoline derivatives are known for their antibacterial and antifungal activities, targeting various pathogens, including resistant strains.

- Anti-inflammatory and Antioxidant Properties : These compounds can modulate inflammatory pathways and exhibit antioxidant activity, suggesting their potential in treating inflammatory diseases.

Industry

- Development of New Materials : The unique structure of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- makes it useful in developing new materials and chemical processes.

作用機序

The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases, where maintaining acetylcholine levels can help mitigate symptoms.

類似化合物との比較

Cyclopentaquinoline Hybrids with Acid Moieties

Target compound shares synthetic strategies with hybrids bearing dichloronicotinic or dichlorobenzoic acid groups. Key differences include:

Key Insights :

Acridine-Conjugated Cyclopentaquinolines

Acridine hybrids, such as 3b–3h , demonstrate the impact of alkyl chain length on physicochemical and biological properties:

Key Insights :

Substituent Position and Toxicity Profiles

Chlorine and amino group positioning significantly influence toxicity and efficacy:

Key Insights :

Comparison with Non-Cyclopentaquinoline Analogs

Quinoline-based drugs like chloroquine and tacrine derivatives provide context for structural optimization:

Key Insights :

- The cyclopentaquinoline scaffold reduces genotoxicity compared to tacrine’s tetrahydroacridine core .

生物活性

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- (CAS No. 53970-63-1) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClN

- Molecular Weight : 218.68 g/mol

- Density : 1.365 g/cm³

- Boiling Point : 425.5°C

- LogP : 3.54 (indicating moderate lipophilicity)

These properties suggest that the compound can penetrate biological membranes, which is crucial for its activity as a therapeutic agent.

Biological Activity Overview

1H-Cyclopenta(b)quinoline derivatives exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that quinoline derivatives, including cyclopentaquinolines, possess significant anticancer properties. They have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through various mechanisms, including cell cycle arrest and induction of oxidative stress .

- Antimicrobial Effects : Quinoline derivatives are known for their antibacterial and antifungal activities. They target various pathogens and have been evaluated for their effectiveness against resistant strains .

- Anti-inflammatory and Antioxidant Properties : Research indicates that these compounds can modulate inflammatory pathways and exhibit antioxidant activity, contributing to their potential in treating inflammatory diseases .

Anticancer Activity

A study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 cells. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like Doxorubicin, indicating potent anticancer activity. The mechanism involved cell cycle arrest at the G2/M phase and increased apoptosis rates as confirmed by flow cytometry analyses .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 2.29 | DNA intercalation |

| 1H-Cyclopenta(b)quinoline | 3.02 | G2/M arrest and apoptosis |

Antimicrobial Activity

The antibacterial efficacy of cyclopentaquinolines was assessed against Gram-positive and Gram-negative bacteria. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

The biological activities of 1H-Cyclopenta(b)quinoline derivatives are attributed to several mechanisms:

- DNA Intercalation : Similar to other quinoline compounds, they can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.

- Oxidative Stress Induction : They may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。